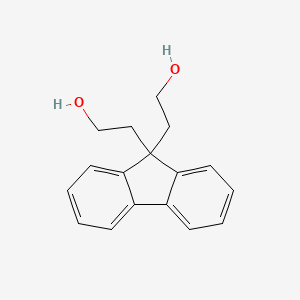
2,2'-(9H-fluorene-9,9-diyl)diethanol
Übersicht
Beschreibung
2,2'-(9H-fluorene-9,9-diyl)diethanol is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
This compound is a complex organic molecule, and its specific targets could be numerous depending on the context of its application .
Mode of Action
As an organic compound, it may interact with various biological targets, leading to changes in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’-(9H-fluorene-9,9-diyl)diethanol . These factors could include temperature, pH, and the presence of other molecules.
Biologische Aktivität
2,2'-(9H-fluorene-9,9-diyl)diethanol is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a fluorene backbone with two diethanol side chains. Its molecular formula is C18H18O2, and it exhibits unique structural characteristics that contribute to its biological activity.
Antitumor Activity
Research indicates that compounds derived from fluorene structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.
- Case Study : A study involving fluorene derivatives demonstrated a reduction in tumor growth in xenograft models, suggesting potential as anticancer agents .
Antimicrobial Properties
Fluorene-based compounds have also been investigated for their antimicrobial activity. The presence of hydroxyl groups in this compound enhances its interaction with microbial membranes:
- In Vitro Studies : Tests have shown that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Clinical Implications : The antimicrobial properties may be harnessed for developing new antibiotics or antiseptic formulations .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through several assays:
- DPPH Assay : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential in reducing oxidative stress.
- Mechanism : The antioxidant activity is attributed to the electron-donating ability of the hydroxyl groups present in its structure .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts microbial membranes | |
| Antioxidant | Scavenges free radicals |
Case Studies
-
Antitumor Efficacy :
- A study published in Cancer Research highlighted the efficacy of fluorene derivatives in inhibiting tumor growth in vitro and in vivo. The study noted that the presence of diol groups significantly enhanced the antitumor activity compared to other derivatives lacking these groups.
- Antimicrobial Testing :
- Antioxidant Studies :
Eigenschaften
IUPAC Name |
2-[9-(2-hydroxyethyl)fluoren-9-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-11-9-17(10-12-19)15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,18-19H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHSIBHHORUFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















